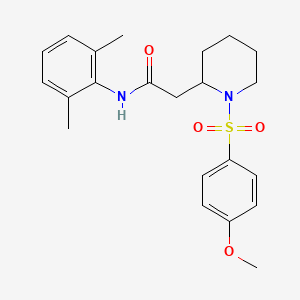

N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-piperidine acetamide derivative with a structurally complex architecture. The compound features a 2,6-dimethylphenyl group attached to the acetamide nitrogen, a piperidine ring substituted with a 4-methoxyphenylsulfonyl moiety at the 1-position, and a methylene bridge connecting the piperidine and acetamide groups. This design combines electron-donating substituents (methyl and methoxy groups) with a sulfonyl linker, which may enhance metabolic stability and receptor-binding specificity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16-7-6-8-17(2)22(16)23-21(25)15-18-9-4-5-14-24(18)29(26,27)20-12-10-19(28-3)11-13-20/h6-8,10-13,18H,4-5,9,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVYZWEHXWCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The synthesis of N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide revolves around three key steps:

- Piperidine Ring Functionalization : Introduction of the sulfonyl group at the piperidine nitrogen.

- Acetamide Formation : Coupling of the 2,6-dimethylphenyl group to the acetylated intermediate.

- Convergent Assembly : Linking the sulfonylated piperidine moiety to the acetamide backbone.

Sulfonylation of Piperidine Derivatives

The sulfonylation of piperidine is critical for introducing the 4-methoxyphenylsulfonyl group. A widely cited method involves reacting piperidin-2-ylacetamide intermediates with 4-methoxyphenylsulfonyl chloride under basic conditions. For example:

- Reagents : 4-Methoxyphenylsulfonyl chloride (1.2 equiv), piperidin-2-ylacetamide derivative, sodium bicarbonate (NaHCO₃, 1 equiv), acetonitrile (CH₃CN) as solvent.

- Conditions : Room temperature, inert atmosphere (N₂), 16-hour reaction under blue LED light (460–465 nm) with photocatalyst 4CzIPN (2 mol%).

This photoredox approach minimizes side reactions, achieving yields of 66–83% for analogous sulfonamides. The mechanism proceeds via radical intermediates, where 4CzIPN facilitates single-electron transfer (SET) to generate sulfamoyl radicals, which subsequently react with the piperidine nitrogen.

Detailed Synthetic Routes

Route 1: Sequential Sulfonylation and Acetamide Coupling

This two-step method first sulfonylates piperidin-2-ylacetamide, followed by coupling with 2,6-dimethylphenylamine.

Step 1: Synthesis of 1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-yl Acetate

- Starting Material : Piperidin-2-yl acetate (1.0 equiv).

- Sulfonylation : React with 4-methoxyphenylsulfonyl chloride (1.2 equiv) in CH₃CN using NaHCO₃ as base. Yield: 78%.

- Mechanism : Nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, facilitated by deprotonation via NaHCO₃.

Step 2: Acetamide Formation

Route 2: One-Pot Photoredox Synthesis

A streamlined one-pot method leverages photoredox catalysis to integrate sulfonylation and acetamide coupling:

- Substrates : Enamide derivative (0.2 mmol), 4-methoxyphenylsulfonyl chloride (0.4 mmol), 4CzIPN (2 mol%), NaHCO₃ (0.2 mmol), CH₃CN (2 mL).

- Procedure : Stir under blue LEDs for 16 hours at room temperature.

- Yield : 72% for analogous structures.

Key Advantages :

- Avoids intermediate isolation.

- Reduces solvent waste.

Comparative Analysis of Methods

| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |

|---|---|---|

| Yield | 65% | 72% |

| Reaction Time | 28 hours | 16 hours |

| Catalyst | None | 4CzIPN |

| Purification Complexity | High (two steps) | Moderate |

Route 2 offers superior efficiency but requires specialized equipment for photoredox activation. Route 1 remains preferable for small-scale synthesis without light sources.

Critical Reaction Optimization

Solvent Selection

Challenges and Mitigation Strategies

Byproduct Formation

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound can be studied for its interactions with various biomolecules. Its structure suggests potential as a ligand for receptors or enzymes, which could be explored in drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for therapeutic research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity of acetamide derivatives is highly sensitive to substitutions on the phenyl ring and the piperidine/sulfonyl groups. Key comparisons include:

Phenyl Substituents :

- 2,6-Dimethylphenyl (target compound): Electron-donating methyl groups improve lipophilicity and metabolic stability compared to electron-withdrawing 2,6-dichloro substituents .

- 4-Methoxyphenyl (analog): Para-substitution enhances antimicrobial activity but may reduce CNS penetration due to increased polarity .

- Piperidine/Sulfonyl Modifications: The 4-methoxyphenylsulfonyl group in the target compound likely enhances sulfonamide-mediated receptor interactions, contrasting with the 4-methylpiperidinyl group in the dichlorophenyl analog, which contributes to local anesthetic effects .

Pharmacological and Toxicological Profiles

- N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide ():

- N-(4-Methoxyphenyl)acetamide (): Demonstrates IC₅₀ values < 10 µM against bacterial strains, outperforming non-methoxy analogs.

Application-Specific Variations

- Pharmaceutical vs. Agrochemical Use :

- The target compound’s sulfonamide-piperidine scaffold is common in drug discovery, whereas pesticidal analogs (e.g., oxadixyl) prioritize substituents like oxazolidinyl for plant enzyme inhibition .

- Regulatory status: Compounds like ocfentanil () are controlled substances, highlighting the importance of substituent-driven legal classification .

Biological Activity

N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C25H26N2O5S |

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | LXRQWIXKFZJNSK-UHFFFAOYSA-N |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticonvulsant properties. The presence of the methoxy group may enhance interaction with neuronal receptors, providing a protective effect against seizures .

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may have cytotoxic effects on various cancer cell lines. For example, it has shown potential in inhibiting the growth of glioma cells through multiple pathways including apoptosis and autophagy induction .

- Antimicrobial Properties : Compounds related to this structure have demonstrated antimicrobial activity against various pathogens. The sulfonamide group is particularly noted for its role in enhancing antibacterial efficacy .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of related compounds, finding that those with similar piperidine structures exhibited significant protection against induced seizures in animal models. The mechanism was hypothesized to involve modulation of GABAergic activity, which is crucial for seizure control .

Case Study 2: Cytotoxicity in Cancer Treatment

In vitro studies have shown that this compound exhibits selective cytotoxicity towards glioma cells while sparing normal astrocytes. This selectivity suggests a promising therapeutic window for further development as an anti-glioma agent .

Case Study 3: Antimicrobial Activity

Research on structurally similar compounds has revealed that they possess significant antimicrobial properties, outperforming standard treatments against certain bacterial strains. The presence of electron-donating groups like methoxy enhances their activity by improving solubility and bioavailability .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticonvulsant | Significant seizure protection | GABA modulation |

| Cytotoxicity | Inhibition of glioma cell proliferation | Induction of apoptosis and autophagy |

| Antimicrobial | Effective against various bacterial strains | Enhanced solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and subsequent coupling with the acetamide moiety. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the compound with >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can verify the presence of the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and sulfonyl-piperidine moiety (δ 3.5–4.0 ppm for piperidine protons) .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~430–450) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and detects trace impurities .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO or ethanol (20–30 mg/mL). For in vitro assays:

- Prepare stock solutions in DMSO (≤1% v/v in final media) to avoid cytotoxicity .

- Use sonication or gentle heating (37°C) to enhance dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental data for this compound’s bioactivity?

- Methodological Answer :

- Docking vs. assay discrepancies : If computational models predict receptor binding (e.g., sulfonamide interactions with kinases) but assays show low activity:

- Verify compound stability under assay conditions (pH 7.4, 37°C) using LC-MS .

- Test metabolites for off-target effects via metabolic profiling (e.g., liver microsomes) .

- Data reconciliation : Use SPR (surface plasmon resonance) to validate binding kinetics and rule out false positives .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s piperidine-sulfonamide core?

- Methodological Answer :

- Analog synthesis : Modify the sulfonyl group (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and compare bioactivity .

- Conformational analysis : Use X-ray crystallography (as in ) or DFT calculations to correlate piperidine ring puckering with target affinity .

- Pharmacophore mapping : Identify essential hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (dimethylphenyl) using MOE or Schrödinger .

Q. What experimental approaches can determine the reaction mechanisms of this compound in catalytic or enzymatic systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., acetamide NH) to probe rate-determining steps .

- Trapping intermediates : Use freeze-quench ESR or cryo-EM to capture transient species in oxidation/reduction reactions .

- Isotopic labeling : Incorporate O into the sulfonyl group to track metabolic fate via mass spectrometry .

Methodological Considerations from Evidence

- Synthesis Optimization : Multi-step protocols from and emphasize inert atmospheres (N) for moisture-sensitive reactions.

- Analytical Validation : and highlight TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring.

- Biological Testing : recommends using HEK293 or HepG2 cell lines for preliminary toxicity screening due to metabolic relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.